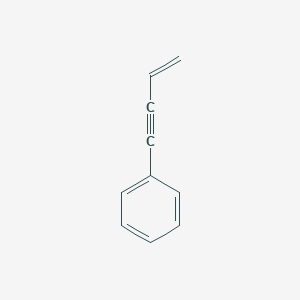
(But-3-en-1-yn-1-yl)benzene
Descripción
(But-3-en-1-yn-1-yl)benzene is an aromatic hydrocarbon featuring a benzene ring substituted with a butenynyl group. The substituent consists of a four-carbon chain containing both a triple bond (between C1 and C2) and a double bond (between C3 and C4), resulting in the IUPAC name but-3-en-1-yn-1-yl. Its molecular formula is C₁₀H₈, reflecting a high degree of unsaturation (three double bond equivalents: one triple bond and one double bond) .
The compound’s structure allows for unique electronic interactions between the conjugated π-system of the aromatic ring and the unsaturated substituent. This conjugation may influence reactivity, stability, and applications in organic synthesis, such as participation in cycloaddition or polymerization reactions.
Propiedades
Número CAS |
13633-26-6 |
|---|---|
Fórmula molecular |
C10H8 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
but-3-en-1-ynylbenzene |
InChI |
InChI=1S/C10H8/c1-2-3-7-10-8-5-4-6-9-10/h2,4-6,8-9H,1H2 |
Clave InChI |
GDELZQKEFMWYKA-UHFFFAOYSA-N |
SMILES |
C=CC#CC1=CC=CC=C1 |
SMILES canónico |
C=CC#CC1=CC=CC=C1 |
Sinónimos |
Benzene, 3-buten-1-ynyl- (9CI) |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Table 1: Key Structural and Molecular Features of Analogous Compounds
Electronic and Steric Effects
- Electron Density: The triple bond in this compound withdraws electron density from the benzene ring, as evidenced by IR and NMR shifts in analogs. This effect is less pronounced in compounds like N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine, where saturated bonds dominate .
- Steric Hindrance : Bulky substituents (e.g., 5-(but-3-en-1-yn-1-yl)-1-methyl-1H-indole) introduce steric constraints, reducing reactivity in electrophilic substitution compared to the parent compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


